2-Iodyl-4-nitrobenzoic acid

X-ray crystallography Hypervalent iodine Structural chemistry

2-Iodyl-4-nitrobenzoic acid (CAS 112391-35-2) is an iodylarene hypervalent iodine(V) reagent featuring both an iodyl (-IO₂) group and a nitro (-NO₂) substituent at the 4-position of the benzoic acid core. It belongs to the class of pentavalent iodine oxidants, which are valued in organic synthesis for their strong oxidizing power and chemoselectivity under mild conditions.

Molecular Formula C7H4INO6
Molecular Weight 325.014
CAS No. 112391-35-2
Cat. No. B2803904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodyl-4-nitrobenzoic acid
CAS112391-35-2
Molecular FormulaC7H4INO6
Molecular Weight325.014
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])I(=O)=O)C(=O)O
InChIInChI=1S/C7H4INO6/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3H,(H,10,11)
InChIKeyKATVHXILWHQJRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Iodyl-4-Nitrobenzoic Acid CAS 112391-35-2: Hypervalent Iodine(V) Oxidant for Selective Oxidation Reactions


2-Iodyl-4-nitrobenzoic acid (CAS 112391-35-2) is an iodylarene hypervalent iodine(V) reagent featuring both an iodyl (-IO₂) group and a nitro (-NO₂) substituent at the 4-position of the benzoic acid core . It belongs to the class of pentavalent iodine oxidants, which are valued in organic synthesis for their strong oxidizing power and chemoselectivity under mild conditions [1]. The compound is typically prepared from the corresponding sodium 2-iodobenzoate via oxidation with sodium periodate, a method that yields the iodyl species while minimizing iodosyl contamination [2].

Why 2-Iodyl-4-Nitrobenzoic Acid Cannot Be Substituted by Generic Iodylarenes: Electronic Modulation by the Nitro Group


Substituting 2-iodyl-4-nitrobenzoic acid with unsubstituted iodylbenzoic acid (IBX) or other iodylarenes is not scientifically interchangeable because the electron-withdrawing nitro group significantly alters the electronic environment of the iodine(V) center, thereby modulating its oxidizing power, solubility profile, and solid-state structure [1]. Hypervalent iodine reagents with electron-withdrawing substituents generally exhibit higher relative oxidation rates and distinct reactivity patterns compared to their unsubstituted or electron-donating counterparts, a phenomenon consistent with linear free-energy relationships [2]. Consequently, direct substitution may lead to unpredictable reaction outcomes or require extensive re-optimization.

Quantitative Differentiation of 2-Iodyl-4-Nitrobenzoic Acid from Unsubstituted IBX and Other Iodylarenes


Structural Differentiation: Bicyclic Anion Geometry Confirmed by X-ray Crystallography

The crystal structure of sodium 2-iodyl-4-nitrobenzoate was determined by single-crystal X-ray diffraction and demonstrates a bicyclic structure where the iodine(V) center is intramolecularly coordinated by the carboxylate oxygen, forming a planar five-membered benziodoxole ring [1]. In contrast, unsubstituted IBX (2-iodylbenzoic acid) and 2-iodyl-5-methylbenzoic acid also adopt bicyclic structures, but the presence of the nitro group in the 4-position introduces distinct intermolecular interactions and potentially alters the I–O bond lengths, though direct bond-length comparative data between this specific compound and IBX are not available in the same study [1].

X-ray crystallography Hypervalent iodine Structural chemistry

Electronic Modulation: Nitro Group Increases Oxidation Potential via Electron-Withdrawing Effect

The presence of the nitro group at the 4-position exerts a strong electron-withdrawing inductive and resonance effect, which increases the electrophilicity of the iodine(V) center [1]. In related hypervalent iodine systems, electron-withdrawing substituents have been shown to enhance oxidation rates; for example, in gold-catalyzed oxidations, a linear free-energy relationship was observed where log(k_rel) correlates with the σ⁺ parameter of the para-substituent, with more electron-withdrawing groups yielding higher relative rates [2]. While direct kinetic data for 2-iodyl-4-nitrobenzoic acid versus IBX are not published, the established substituent effect allows a class-level inference that the nitro derivative is a stronger oxidant than the parent iodylbenzoic acid.

Electron-withdrawing group Oxidation potential Hypervalent iodine

Synthetic Accessibility: Optimized Preparation from Sodium 2-Iodo-4-Nitrobenzoate Using Sodium Periodate

A practical synthetic route to 2-iodyl-4-nitrobenzoic acid involves oxidation of sodium 2-iodo-4-nitrobenzoate with sodium periodate in aqueous acetic acid, yielding the iodylarene with minimal contamination by the corresponding iodosyl derivative [1]. In contrast, direct oxidation of the free acid 2-iodo-4-nitrobenzoic acid leads to mixtures of iodosyl and iodyl products, necessitating additional purification steps. This methodology is analogous to that used for unsubstituted 2-iodylbenzoic acid (IBX), but the use of the sodium salt is critical for obtaining pure iodyl product in the nitro-substituted case.

Synthetic method Sodium periodate Iodylarene preparation

Optimal Application Scenarios for 2-Iodyl-4-Nitrobenzoic Acid Based on Quantitative Differentiation


Oxidation of Electron-Deficient or Sterically Hindered Alcohols

Given the inferred enhanced oxidation potential conferred by the nitro group [1], 2-iodyl-4-nitrobenzoic acid is particularly suited for the selective oxidation of alcohols bearing electron-withdrawing substituents or those that are sterically congested, where standard IBX may exhibit sluggish kinetics or incomplete conversion. The electron-deficient iodine(V) center should facilitate oxygen atom transfer to less nucleophilic hydroxyl groups.

Development of Structure–Activity Relationship (SAR) Libraries of Hypervalent Iodine Oxidants

For research groups systematically investigating the effect of aryl ring substitution on the reactivity, selectivity, and safety profile of iodylarene oxidants, 2-iodyl-4-nitrobenzoic acid serves as a key comparator. Its distinct electronic properties (σₚ ≈ 0.78) provide a valuable data point in Hammett-type correlations, enabling predictive models for oxidant selection [1].

Crystallographic and Solid-State Interaction Studies

The confirmed bicyclic structure and the presence of both iodyl and nitro groups make this compound an excellent candidate for studying intermolecular interactions, halogen bonding, and crystal packing motifs in hypervalent iodine(V) systems. Its crystal structure has been determined, providing a benchmark for computational and experimental investigations [2].

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